CGP46381
Overview
Description
Mechanism of Action
Target of Action
CGP 46381, also known as 3-Aminopropyl-cyclohexylmethylphosphinic acid, is a selective antagonist of the GABA B receptor . The GABA B receptor is a type of GABA receptor, which is a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.
Mode of Action
CGP 46381 acts by blocking the GABA B receptor . This action prevents the normal function of the GABA neurotransmitter, which is to reduce neuronal excitability. As a result, CGP 46381 can increase neuronal activity by preventing this inhibitory effect .
Biochemical Pathways
The primary pathway affected by CGP 46381 is the GABAergic pathway . By blocking the GABA B receptors, CGP 46381 disrupts the normal flow of signals in this pathway. The downstream effects of this disruption can vary, but they generally involve an increase in neuronal activity due to the reduced inhibitory effect of GABA .
Pharmacokinetics
CGP 46381 is orally active and brain penetrant . This means it can be taken by mouth and can cross the blood-brain barrier to act directly on the central nervous system. The compound is soluble in water, which aids in its absorption and distribution . .
Result of Action
The primary result of CGP 46381’s action is an increase in neuronal activity . By blocking the inhibitory effect of GABA, CGP 46381 allows neurons to fire more readily. This can have various effects depending on the specific neurons and circuits involved .
Action Environment
The action of CGP 46381 can be influenced by various environmental factors. For example, the presence of other substances that affect GABA receptors can potentially impact the efficacy of CGP 46381. Additionally, factors that affect the compound’s stability, such as temperature and pH, could also influence its action . .
Biochemical Analysis
Biochemical Properties
CGP 46381 interacts with the GABA B receptor, a type of G-protein coupled receptor . It acts as an antagonist, blocking the effects of the neurotransmitter gamma-aminobutyric acid (GABA) on this receptor .
Cellular Effects
The GABA B receptor, which CGP 46381 targets, plays a crucial role in inhibitory neurotransmission . By blocking this receptor, CGP 46381 can influence various cellular processes, including cell signaling pathways and gene expression .
Molecular Mechanism
CGP 46381 exerts its effects at the molecular level by binding to the GABA B receptor and preventing GABA from activating this receptor . This can lead to changes in gene expression and cellular function .
Metabolic Pathways
CGP 46381 is involved in the GABAergic signaling pathway due to its interaction with the GABA B receptor
Preparation Methods
The synthesis of CGP 46381 involves several steps, starting with the preparation of the phosphinic acid derivative. The synthetic route typically includes the following steps:
Formation of the phosphinic acid core: This involves the reaction of cyclohexylmethyl chloride with triethyl phosphite to form cyclohexylmethylphosphonic acid.
Introduction of the aminopropyl group: The cyclohexylmethylphosphonic acid is then reacted with 3-aminopropyl chloride under basic conditions to yield (3-Aminopropyl)(cyclohexylmethyl)phosphinic acid.
Chemical Reactions Analysis
CGP 46381 undergoes several types of chemical reactions, including:
Substitution reactions: The aminopropyl group can participate in nucleophilic substitution reactions.
Oxidation and reduction reactions: The phosphinic acid moiety can undergo oxidation to form phosphonic acid derivatives or reduction to form phosphine derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid and amine.
Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
CGP 46381 has a wide range of scientific research applications, including:
Neuroscience: It is used to study the role of gamma-aminobutyric acid type B receptors in synaptic transmission and plasticity.
Ophthalmology: Research has shown that CGP 46381 can inhibit the development of form-deprivation myopia in animal models.
Electrophysiology: It is used to study the electrophysiological properties of neurons and their response to gamma-aminobutyric acid type B receptor antagonism.
Comparison with Similar Compounds
CGP 46381 is unique among gamma-aminobutyric acid type B receptor antagonists due to its high selectivity and brain-penetrant properties. Similar compounds include:
Phaclofen: Another gamma-aminobutyric acid type B receptor antagonist, but with lower brain penetration.
Saclofen: A gamma-aminobutyric acid type B receptor antagonist with similar properties but different chemical structure.
CGP 46381 stands out due to its potent and selective antagonism of gamma-aminobutyric acid type B receptors, making it a valuable tool in neuroscience research .
Properties
IUPAC Name |
3-aminopropyl(cyclohexylmethyl)phosphinic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22NO2P/c11-7-4-8-14(12,13)9-10-5-2-1-3-6-10/h10H,1-9,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOESDNIUAWGCLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CP(=O)(CCCN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22NO2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30154065 | |
Record name | 3-Aminopropyl-cyclohexylmethylphosphinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30154065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123691-14-5 | |
Record name | 3-Aminopropyl-cyclohexylmethylphosphinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123691145 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Aminopropyl-cyclohexylmethylphosphinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30154065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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